molecular formula C18H19N3O2 B243955 3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

Cat. No. B243955
M. Wt: 309.4 g/mol
InChI Key: VMHOXYAHAWDRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the oxazolo[4,5-b]pyridine family and is commonly referred to as compound X.

Mechanism of Action

The exact mechanism of action of 3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to have neuroprotective effects by modulating the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the treatment of a variety of diseases. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are a number of potential future directions for research on 3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide involves a multi-step process. The starting material is 2-methyl-3-nitropyridine, which is converted to the corresponding amine using a reduction reaction. The amine is then reacted with 3-(2-bromoacetyl)-2-methyl-1-phenyl-1H-indole to form the desired compound. The final step involves the addition of a butyramide group to the phenyl ring.

Scientific Research Applications

3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide

InChI

InChI=1S/C18H19N3O2/c1-11(2)10-16(22)20-14-7-4-6-13(12(14)3)18-21-17-15(23-18)8-5-9-19-17/h4-9,11H,10H2,1-3H3,(H,20,22)

InChI Key

VMHOXYAHAWDRSC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)CC(C)C)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC(C)C)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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